3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride
Description
3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring, along with a sulfonyl chloride functional group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.
Properties
CAS No. |
1785538-82-0 |
|---|---|
Molecular Formula |
C7H5BrClFO2S |
Molecular Weight |
287.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-bromo-2-fluoro-6-methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride may involve multi-step synthesis processes. These processes often include the bromination and fluorination of methylbenzene derivatives, followed by sulfonylation using chlorosulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols.
Reduced Sulfonyl Derivatives: Formed through reduction reactions.
Scientific Research Applications
3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Employed in the development of potential drug candidates due to its ability to form bioactive sulfonamide derivatives.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
Chemical Biology: Applied in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylbenzene-1-sulfonyl chloride: Similar structure but lacks the fluorine substituent.
6-bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Similar structure with different positions of substituents.
Uniqueness
3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable in specialized synthetic applications and research studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
